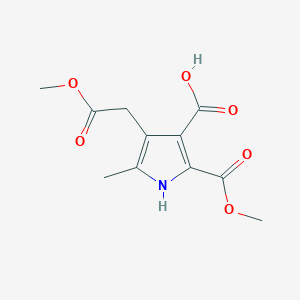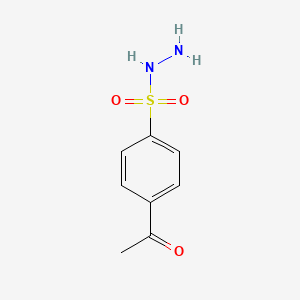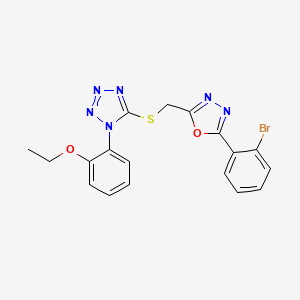
6-Bromo-5-(methoxycarbonyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-(methoxycarbonyl)nicotinic acid is a brominated derivative of nicotinic acid, also known as niacin. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxycarbonyl group at the 5th position on the nicotinic acid ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(methoxycarbonyl)nicotinic acid typically involves the bromination of 5-(methoxycarbonyl)nicotinic acid. One common method is to use bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(methoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 6-amino-5-(methoxycarbonyl)nicotinic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted nicotinic acid derivatives.
Reduction: 6-Amino-5-(methoxycarbonyl)nicotinic acid.
Oxidation: 6-Bromo-5-carboxynicotinic acid.
Scientific Research Applications
6-Bromo-5-(methoxycarbonyl)nicotinic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is employed in studies investigating the biological activity of brominated nicotinic acid derivatives.
Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(methoxycarbonyl)nicotinic acid is primarily related to its ability to interact with nicotinic acid receptors. The bromine atom and methoxycarbonyl group can influence the compound’s binding affinity and selectivity towards these receptors. Additionally, the compound may participate in redox reactions and other biochemical pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromonicotinic Acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
5-(Methoxycarbonyl)nicotinic Acid: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
6-Amino-5-(methoxycarbonyl)nicotinic Acid: Contains an amino group instead of a bromine atom, altering its chemical properties and reactivity.
Uniqueness
6-Bromo-5-(methoxycarbonyl)nicotinic acid is unique due to the presence of both a bromine atom and a methoxycarbonyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H6BrNO4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
6-bromo-5-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(13)5-2-4(7(11)12)3-10-6(5)9/h2-3H,1H3,(H,11,12) |
InChI Key |
HNZSPKLOAWRBAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)

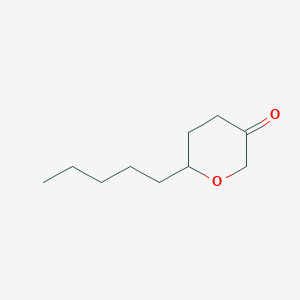
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
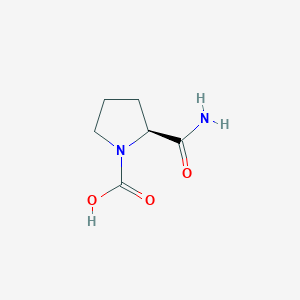
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
